3-(2-pyrazinylamino)-1-adamantanol
Description
3-(2-Pyrazinylamino)-1-adamantanol is a synthetic adamantane derivative characterized by a pyrazine ring linked via an amino group to the 3-position of the adamantane framework and a hydroxyl group at the 1-position. Adamantane-based compounds are widely studied for their unique physicochemical properties, including high thermal stability, three-dimensional geometry, and strong inclusion complexation with β-cyclodextrin (β-CD) .
Properties
IUPAC Name |
3-(pyrazin-2-ylamino)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14-6-10-3-11(7-14)5-13(4-10,9-14)17-12-8-15-1-2-16-12/h1-2,8,10-11,18H,3-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBQTTJHUHIPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Adamantanol
1-Adamantanol (C₁₀H₁₆O) is a tertiary alcohol with a rigid adamantane backbone. It is frequently used as a model guest molecule in supramolecular chemistry due to its high affinity for β-CD cavities (formation constant K ≈ 10⁴ M⁻¹), surpassing planar aromatic alcohols like phenol (K ≈ 10³ M⁻¹) . Its three-dimensional structure allows optimal van der Waals interactions within hydrophobic cavities, making it a benchmark for fluorescence sensor studies .
1-Adamantanamine (Amantadine)
1-Adamantanamine, a primary amine derivative, is clinically used as an antiviral and antiparkinsonian agent. Unlike 1-adamantanol, it exhibits ion channel modulation activity, such as inhibiting ATP-regulated K⁺ currents in pancreatic β-cells . The substitution of the hydroxyl group with an amine alters its electronic profile and biological interactions.
Phenol and p-Cresol
Planar aromatic alcohols like phenol and p-cresol show weaker inclusion complexation with β-CD compared to 1-adamantanol (K values ~10³ M⁻¹ vs. 10⁴ M⁻¹) . Their linear structures result in less efficient cavity filling, reducing stabilization in host-guest systems.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Adamantane Derivatives and Analogues
Supramolecular Interactions
1-Adamantanol exhibits superior binding to β-CD compared to phenol and p-cresol due to its globular geometry, which maximizes hydrophobic interactions .
Metabolic Pathways
1-Adamantanol undergoes bioconversion to diols (e.g., 1,3-adamantanediol) via microbial oxidation in Streptomyces sp. SA8 . Similarly, 3-(2-pyrazinylamino)-1-adamantanol may be metabolized through hydroxylation or hydrolysis, though its metabolic stability would depend on the pyrazine group’s electronic effects.
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